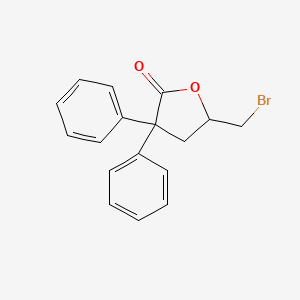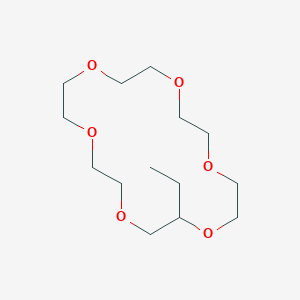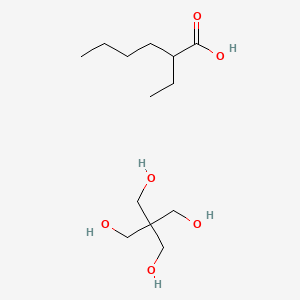![molecular formula C18H20ClNO2 B14418646 N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide CAS No. 79998-69-9](/img/structure/B14418646.png)
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 3-chlorobenzene with 2-bromo-2-methoxyacetophenone under basic conditions to form the intermediate. This intermediate is then subjected to amide formation using an appropriate amine source under acidic or basic conditions, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-hydroxyphenyl)acetamide
- N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-ethoxyphenyl)acetamide
- N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide
Uniqueness
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide is unique due to the presence of both a methoxy group and a chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.
Propriétés
Numéro CAS |
79998-69-9 |
|---|---|
Formule moléculaire |
C18H20ClNO2 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-[2-(3-chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,14-8-6-9-15(19)12-14)20-17(21)11-13-7-4-5-10-16(13)22-3/h4-10,12H,11H2,1-3H3,(H,20,21) |
Clé InChI |
MLTGZQHPMUKQSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=CC=C1)Cl)NC(=O)CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


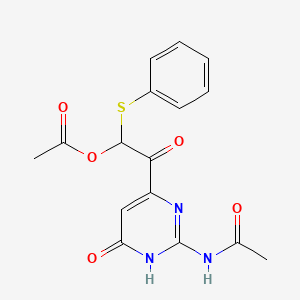
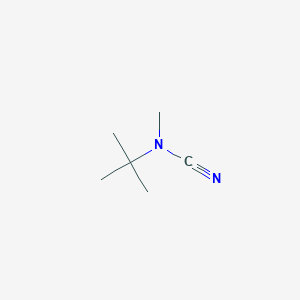

![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)


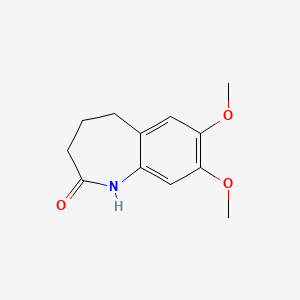
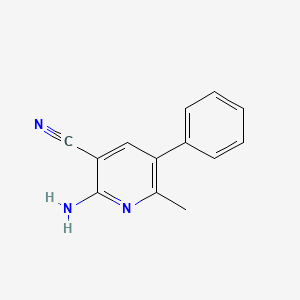
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
